Limaprost

Description

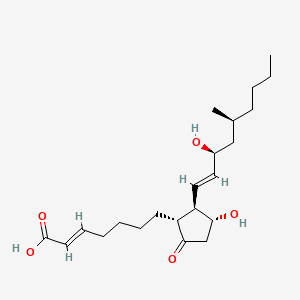

Structure

3D Structure

Properties

IUPAC Name |

(E)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S,5S)-3-hydroxy-5-methylnon-1-enyl]-5-oxocyclopentyl]hept-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36O5/c1-3-4-9-16(2)14-17(23)12-13-19-18(20(24)15-21(19)25)10-7-5-6-8-11-22(26)27/h8,11-13,16-19,21,23,25H,3-7,9-10,14-15H2,1-2H3,(H,26,27)/b11-8+,13-12+/t16-,17+,18+,19+,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJZYRQPMEIEQFC-UAWLTFRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)CC(C=CC1C(CC(=O)C1CCCCC=CC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@H](C)C[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCC/C=C/C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701018146 | |

| Record name | Limaprost | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701018146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74397-12-9 | |

| Record name | Limaprost | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74397-12-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Limaprost [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074397129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Limaprost | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09211 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Limaprost | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701018146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Limaprost | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LIMAPROST | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L02U804092 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the In Vitro Mechanism of Action of Limaprost

For Researchers, Scientists, and Drug Development Professionals

Abstract

Limaprost, a synthetic oral analog of prostaglandin E1 (PGE1), is a potent vasodilator and inhibitor of platelet aggregation.[1][2][3][4][5] This technical guide provides a comprehensive overview of the in vitro mechanism of action of Limaprost, focusing on its molecular interactions and cellular effects. The primary mechanism involves agonism at specific E-type prostanoid (EP) receptors, leading to the activation of the cyclic adenosine monophosphate (cAMP) signaling pathway. This cascade ultimately results in the relaxation of vascular smooth muscle and the inhibition of platelet function. This document details the experimental protocols for key in vitro assays to characterize these effects and presents a framework for the quantitative evaluation of Limaprost's pharmacological profile.

Core Mechanism of Action: EP Receptor Agonism and cAMP Signaling

Limaprost exerts its pharmacological effects by mimicking the action of endogenous PGE1. The core of its mechanism lies in its ability to bind to and activate specific G-protein coupled receptors (GPCRs), primarily the E-type prostanoid (EP) receptors. As a PGE1 analog, Limaprost is believed to preferentially target EP receptors that couple to the stimulatory G-protein (Gs).

Upon binding of Limaprost to these Gs-coupled EP receptors on the surface of target cells, such as vascular smooth muscle cells and platelets, a conformational change in the receptor activates the associated Gs protein. The activated α-subunit of the Gs protein (Gαs) then stimulates adenylyl cyclase, an enzyme responsible for the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).

The subsequent elevation of intracellular cAMP levels is the central event in Limaprost's mechanism of action. cAMP acts as a second messenger, activating protein kinase A (PKA). PKA, in turn, phosphorylates various downstream target proteins, leading to a cascade of events that culminates in the observed physiological responses:

-

In Vascular Smooth Muscle Cells: Phosphorylation of proteins such as myosin light chain kinase (MLCK) leads to a decrease in intracellular calcium levels and dephosphorylation of myosin light chains, resulting in smooth muscle relaxation and vasodilation.

-

In Platelets: Increased cAMP levels inhibit platelet activation and aggregation induced by various agonists like ADP and collagen. This is achieved through the inhibition of intracellular calcium mobilization and other signaling pathways crucial for platelet function.

The following diagram illustrates the primary signaling pathway of Limaprost.

Quantitative Pharmacological Profile

Table 1: Prostanoid Receptor Binding Affinity of Limaprost

| Receptor Subtype | Radioligand | Ki (nM) | Cell Line/Tissue | Reference |

| EP1 | [3H]-PGE2 | TBD | e.g., HEK293 cells expressing human EP1 | Experimental |

| EP2 | [3H]-PGE2 | TBD | e.g., HEK293 cells expressing human EP2 | Experimental |

| EP3 | [3H]-PGE2 | TBD | e.g., HEK293 cells expressing human EP3 | Experimental |

| EP4 | [3H]-PGE2 | TBD | e.g., HEK293 cells expressing human EP4 | Experimental |

| DP | [3H]-PGD2 | TBD | e.g., CHO cells expressing human DP | Experimental |

| FP | [3H]-PGF2α | TBD | e.g., CHO cells expressing human FP | Experimental |

| IP | [3H]-Iloprost | TBD | e.g., CHO cells expressing human IP | Experimental |

| TP | [3H]-U46619 | TBD | e.g., Human platelets | Experimental |

TBD: To Be Determined

Table 2: Functional Potency of Limaprost in In Vitro Assays

| Assay | Key Parameter | Value | Cell Line/Tissue | Reference |

| cAMP Accumulation | EC50 (nM) | TBD | e.g., Vascular smooth muscle cells, platelets | Experimental |

| Platelet Aggregation Inhibition (ADP-induced) | IC50 (nM) | TBD | Human platelet-rich plasma | Experimental |

| Platelet Aggregation Inhibition (Collagen-induced) | IC50 (nM) | TBD | Human platelet-rich plasma | Experimental |

| Vascular Smooth Muscle Relaxation (Phenylephrine-induced contraction) | EC50 (nM) | TBD | e.g., Rat aortic rings | Experimental |

TBD: To Be Determined

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key in vitro experiments required to characterize the mechanism of action of Limaprost.

Radioligand Binding Assay for EP Receptors

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of Limaprost for various prostanoid receptors.

Materials:

-

Cell membranes prepared from cell lines stably expressing the human prostanoid receptor of interest (e.g., EP2, EP4).

-

Radioligand (e.g., [3H]-PGE2).

-

Limaprost alfadex.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Wash buffer (ice-cold binding buffer).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid.

-

Liquid scintillation counter.

Protocol:

-

Membrane Preparation: Homogenize cells expressing the target receptor in a lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in binding buffer. Determine protein concentration using a standard assay (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, add in the following order:

-

Binding buffer.

-

A range of concentrations of Limaprost (or vehicle for total binding).

-

A fixed concentration of the radioligand (typically at or near its Kd).

-

Membrane preparation.

-

For non-specific binding control wells, add a high concentration of a non-labeled competing ligand.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the logarithm of the Limaprost concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This protocol describes a method to measure the effect of Limaprost on intracellular cAMP accumulation in whole cells.

Materials:

-

Target cells (e.g., primary human vascular smooth muscle cells or a cell line endogenously or recombinantly expressing EP receptors).

-

Cell culture medium and supplements.

-

96-well cell culture plates.

-

Limaprost alfadex.

-

Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX).

-

cAMP assay kit (e.g., ELISA, HTRF, or AlphaScreen-based).

-

Cell lysis buffer (provided with the kit).

Protocol:

-

Cell Culture: Culture the target cells to an appropriate confluency and seed them into a 96-well plate. Allow the cells to adhere overnight.

-

Pre-incubation: Replace the culture medium with a serum-free medium containing a PDE inhibitor (e.g., 0.5 mM IBMX) and incubate for a short period (e.g., 30 minutes) to prevent the degradation of newly synthesized cAMP.

-

Stimulation: Add varying concentrations of Limaprost to the wells and incubate for a defined time (e.g., 15-30 minutes) at 37°C.

-

Cell Lysis: Terminate the stimulation by removing the medium and adding a cell lysis buffer to release the intracellular cAMP.

-

cAMP Measurement: Measure the cAMP concentration in the cell lysates according to the instructions of the chosen cAMP assay kit. This typically involves a competitive immunoassay format.

-

Data Analysis: Plot the measured cAMP concentration against the logarithm of the Limaprost concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50, which is the concentration of Limaprost that produces 50% of the maximal cAMP response.

In Vitro Platelet Aggregation Assay

This protocol describes the use of light transmission aggregometry (LTA) to measure the inhibitory effect of Limaprost on platelet aggregation.

Materials:

-

Freshly drawn human whole blood from healthy, drug-free donors.

-

Anticoagulant (3.2% sodium citrate).

-

Platelet agonists (e.g., adenosine diphosphate (ADP), collagen).

-

Limaprost alfadex.

-

Saline.

-

Light transmission aggregometer.

Protocol:

-

Blood Collection and Preparation: Collect whole blood into tubes containing sodium citrate. Prepare platelet-rich plasma (PRP) by centrifuging the whole blood at a low speed (e.g., 200 x g for 10 minutes). Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g for 15 minutes).

-

Assay Setup: Adjust the platelet count in the PRP if necessary. Calibrate the aggregometer using PRP for 0% aggregation and PPP for 100% aggregation.

-

Pre-incubation: Pipette PRP into cuvettes with a stir bar. Add different concentrations of Limaprost or vehicle and incubate for a short period (e.g., 1-5 minutes) at 37°C.

-

Aggregation Measurement: Add a platelet agonist (e.g., ADP or collagen) to the cuvette to induce aggregation. Record the change in light transmission for a set period (e.g., 5-10 minutes).

-

Data Analysis: Determine the maximum platelet aggregation for each concentration of Limaprost. Calculate the percentage inhibition of aggregation relative to the vehicle control. Plot the percentage inhibition against the logarithm of the Limaprost concentration and fit the data to determine the IC50 value.

Vascular Smooth Muscle Relaxation Assay

This protocol describes an ex vivo method to assess the vasodilatory effect of Limaprost on isolated arterial rings.

Materials:

-

Thoracic aorta from a laboratory animal (e.g., rat).

-

Krebs-Henseleit solution.

-

Vasoconstrictor agent (e.g., phenylephrine).

-

Limaprost alfadex.

-

Organ bath system with isometric force transducers.

-

Gas mixture (95% O2, 5% CO2).

Protocol:

-

Tissue Preparation: Isolate the thoracic aorta and place it in ice-cold Krebs-Henseleit solution. Carefully remove adhering connective tissue and cut the aorta into rings of 2-3 mm in width.

-

Mounting: Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with the gas mixture. Attach one end of the ring to a fixed support and the other to an isometric force transducer.

-

Equilibration: Allow the rings to equilibrate under a resting tension for a period of time (e.g., 60-90 minutes), with periodic washes.

-

Pre-contraction: Contract the aortic rings with a submaximal concentration of a vasoconstrictor, such as phenylephrine.

-

Relaxation Measurement: Once the contraction has reached a stable plateau, add Limaprost in a cumulative manner to the organ bath, allowing the relaxation response to stabilize at each concentration.

-

Data Analysis: Express the relaxation at each concentration of Limaprost as a percentage of the pre-contraction induced by phenylephrine. Plot the percentage relaxation against the logarithm of the Limaprost concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Conclusion

The in vitro mechanism of action of Limaprost is centered on its agonistic activity at Gs-coupled EP receptors, leading to an increase in intracellular cAMP. This second messenger plays a pivotal role in mediating the key therapeutic effects of Limaprost, namely vasodilation and inhibition of platelet aggregation. The experimental protocols detailed in this guide provide a robust framework for the comprehensive in vitro characterization of Limaprost and other prostaglandin analogs. The quantitative data derived from these assays are essential for a thorough understanding of its pharmacological profile and for the development of novel therapeutics targeting the prostaglandin signaling pathway.

References

- 1. Ligand binding specificities of the eight types and subtypes of the mouse prostanoid receptors expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Limaprost - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacological characterization of [3H]-prostaglandin E2 binding to the cloned human EP4 prostanoid receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural features of subtype-selective EP receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Limaprost Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Limaprost, a synthetic prostaglandin E1 (PGE1) analog, is a potent oral vasodilator and antiplatelet agent.[1][2][3] It is clinically utilized for the treatment of ischemic symptoms associated with conditions such as thromboangiitis obliterans and acquired lumbar spinal canal stenosis.[1][4] The therapeutic efficacy of Limaprost stems from its multifaceted mechanism of action, which primarily involves the activation of specific prostanoid receptors and the subsequent modulation of intracellular signaling cascades. This technical guide provides a comprehensive analysis of the Limaprost signaling pathway, detailing its core components, downstream effects, and the experimental methodologies used for its investigation.

Core Signaling Pathway: EP Receptor Activation and cAMP Elevation

The principal mechanism of action of Limaprost involves its interaction with prostanoid E series (EP) receptors, which are G-protein coupled receptors (GPCRs). While it can act as an agonist at multiple prostaglandin E2 receptor subtypes, it is thought to primarily exert its effects through the EP2 receptor, which is coupled to the stimulatory G protein, Gs.

The binding of Limaprost to the EP2 receptor initiates a conformational change in the receptor, leading to the activation of the associated Gs protein. The activated α-subunit of the Gs protein (Gαs) then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). This elevation in intracellular cAMP is the central event in the Limaprost signaling cascade.

Figure 1: Core Limaprost Signaling Cascade.

Downstream Effectors and Physiological Responses

The increase in intracellular cAMP triggers a cascade of downstream signaling events, primarily through the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates various target proteins, leading to a range of cellular responses that underpin the therapeutic effects of Limaprost.

Vasodilation

In vascular smooth muscle cells, activated PKA phosphorylates and inhibits myosin light chain kinase (MLCK). This inhibition prevents the phosphorylation of myosin light chains, leading to smooth muscle relaxation and vasodilation. This vasodilatory effect improves blood flow and is crucial for alleviating ischemic symptoms.

Figure 2: Mechanism of Limaprost-Induced Vasodilation.

Inhibition of Platelet Aggregation

In platelets, elevated cAMP levels activate PKA, which then phosphorylates and inhibits key signaling proteins involved in platelet activation and aggregation. This anti-platelet effect contributes to the prevention of thrombus formation.

Neuroprotection and Anti-inflammatory Effects

Limaprost has also been shown to possess neuroprotective and anti-inflammatory properties. The neuroprotective effects are partly attributed to improved blood flow to nerve tissues. The anti-inflammatory actions are linked to the ability of cAMP to suppress the production of pro-inflammatory cytokines.

Quantitative Data

Currently, specific binding affinity (Ki) and potency (EC50) values for Limaprost at individual human prostanoid receptor subtypes are not extensively reported in publicly available literature. However, pharmacokinetic data from clinical studies provide insights into its absorption, distribution, metabolism, and excretion.

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | ~30 minutes | |

| Mean Elimination Half-life (T1/2) | ~1.64 - 2.17 hours | |

| Mean Total Clearance | ~1.77 L/h |

Experimental Protocols

The investigation of the Limaprost signaling pathway employs a variety of standard and specialized experimental techniques.

cAMP Accumulation Assay

Objective: To quantify the increase in intracellular cAMP levels following Limaprost stimulation.

Methodology:

-

Cell Culture: Culture a suitable cell line endogenously or recombinantly expressing the EP receptor of interest (e.g., HEK293-EP2).

-

Cell Plating: Seed cells into a multi-well plate and allow them to adhere overnight.

-

Pre-treatment: Incubate cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulation: Treat cells with varying concentrations of Limaprost for a defined period.

-

Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.

-

Data Analysis: Plot the concentration-response curve and determine the EC50 value for Limaprost-induced cAMP accumulation.

Western Blot for PKA Substrate Phosphorylation

Objective: To assess the activation of PKA by detecting the phosphorylation of its downstream substrates.

Methodology:

-

Cell Treatment: Treat cultured cells with Limaprost for various time points.

-

Protein Extraction: Lyse the cells and determine the total protein concentration.

-

SDS-PAGE and Transfer: Separate protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with a primary antibody specific for a phosphorylated PKA substrate (e.g., phospho-VASP).

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Vasodilation Measurement in Isolated Arteries

Objective: To measure the vasodilatory effect of Limaprost on isolated blood vessels.

Methodology:

-

Vessel Preparation: Isolate arterial rings (e.g., from rat aorta or mesenteric artery) and mount them in an organ bath or wire myograph system.

-

Pre-constriction: Induce a sustained contraction in the arterial rings using a vasoconstrictor (e.g., phenylephrine or U46619).

-

Concentration-Response: Add cumulative concentrations of Limaprost to the organ bath and record the changes in isometric tension.

-

Data Analysis: Express the relaxation as a percentage of the pre-constriction and plot the concentration-response curve to determine the EC50 value.

Platelet Aggregation Assay

Objective: To evaluate the inhibitory effect of Limaprost on platelet aggregation.

Methodology:

-

Platelet-Rich Plasma (PRP) Preparation: Obtain PRP from fresh human or animal blood by centrifugation.

-

Incubation: Pre-incubate the PRP with various concentrations of Limaprost or a vehicle control.

-

Aggregation Induction: Induce platelet aggregation using an agonist such as adenosine diphosphate (ADP) or collagen.

-

Measurement: Monitor the change in light transmittance through the PRP using a platelet aggregometer.

-

Data Analysis: Calculate the percentage of inhibition of aggregation for each Limaprost concentration and determine the IC50 value.

Conclusion

Limaprost exerts its therapeutic effects through a well-defined signaling pathway initiated by the activation of EP receptors, leading to an increase in intracellular cAMP and subsequent activation of PKA. This cascade culminates in vasodilation and inhibition of platelet aggregation, which are central to its clinical efficacy. Further research to precisely quantify the binding affinities and potencies of Limaprost at different EP receptor subtypes and to fully elucidate the downstream targets of PKA in various cell types will provide a more complete understanding of its pharmacological profile and may open new avenues for therapeutic applications. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate the intricate details of the Limaprost signaling pathway.

References

Limaprost as a Prostaglandin EP Receptor Agonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Limaprost, a synthetic analogue of prostaglandin E1 (PGE1), is a potent orally active drug clinically utilized for its vasodilatory and anti-platelet aggregation properties.[1][2][3][4] It is approved for the treatment of ischemic symptoms associated with thromboangiitis obliterans and for improving subjective symptoms and walking ability in patients with acquired lumbar spinal canal stenosis.[1] The therapeutic effects of Limaprost are primarily attributed to its action as an agonist at prostanoid EP receptors, which are a class of G-protein coupled receptors (GPCRs). This technical guide provides an in-depth overview of the current understanding of Limaprost's interaction with EP receptors, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing key signaling pathways and workflows.

Data Presentation: Pharmacological Profile of Limaprost

Quantitative data on the binding affinity (Ki) and functional potency (EC50) of Limaprost at individual EP receptor subtypes are not extensively available in the public domain. The following table summarizes the known quantitative data for Limaprost. It is important to note the current gap in comprehensive pharmacological profiling.

| Compound | Parameter | Value | Cell Line/Assay Condition | Receptor Target | Reference |

| Limaprost | IC50 | 70.9 nM | IL-1-mediated induction of NGF | Not specified |

Prostaglandin EP Receptor Signaling Pathways

Prostaglandin E2 (PGE2), the endogenous ligand for EP receptors, elicits a wide range of physiological and pathological effects by activating four distinct receptor subtypes: EP1, EP2, EP3, and EP4. These receptors couple to different G-proteins and activate distinct downstream signaling cascades. Limaprost, as a PGE1 analogue, is understood to interact with these receptors, with a likely preference for the EP2 subtype.

EP1 Receptor Signaling

The EP1 receptor primarily couples to Gq/11 proteins. Its activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

EP2 and EP4 Receptor Signaling

Both EP2 and EP4 receptors couple to Gs proteins. Agonist binding to these receptors activates adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic AMP (cAMP). The resulting increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA), which then phosphorylates various downstream targets to mediate cellular responses such as smooth muscle relaxation and inhibition of platelet aggregation.

EP3 Receptor Signaling

The EP3 receptor is unique in that it couples to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This inhibitory effect on cAMP production can antagonize the signaling pathways of EP2 and EP4 receptors.

Experimental Protocols

Detailed experimental protocols for the characterization of Limaprost at EP receptors are not widely published. The following sections provide representative methodologies for key assays based on standard practices in GPCR pharmacology.

Radioligand Binding Assay (Competitive)

This assay determines the binding affinity (Ki) of a test compound (Limaprost) by measuring its ability to displace a radiolabeled ligand from the target receptor.

Workflow:

Detailed Methodology:

-

Membrane Preparation:

-

Culture cells stably or transiently expressing the human EP receptor subtype of interest (EP1, EP2, EP3, or EP4).

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add the following components in order:

-

Assay buffer.

-

A fixed concentration of a suitable radioligand (e.g., [3H]PGE2). The concentration should be at or below the Kd of the radioligand for the receptor.

-

Increasing concentrations of unlabeled Limaprost or a reference compound.

-

Cell membrane preparation.

-

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium.

-

To determine non-specific binding, a parallel set of wells should contain a high concentration of an unlabeled standard ligand.

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filter plate and add scintillation cocktail to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain specific binding.

-

Plot the percentage of specific binding against the logarithm of the Limaprost concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of Limaprost that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Functional Assay

This assay measures the ability of an agonist like Limaprost to stimulate or inhibit the production of intracellular cyclic AMP (cAMP), providing a measure of its functional potency (EC50) or inhibitory potency (IC50).

Workflow:

Detailed Methodology:

-

Cell Culture:

-

Seed cells expressing the EP receptor of interest into a 96-well or 384-well plate and culture until they reach the desired confluency.

-

-

Assay Procedure:

-

Wash the cells with assay buffer (e.g., HBSS).

-

Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for a defined period to prevent the degradation of cAMP.

-

For Gs-coupled receptors (EP2, EP4), add increasing concentrations of Limaprost to the wells.

-

For Gi-coupled receptors (EP3), add increasing concentrations of Limaprost in the presence of a fixed concentration of an adenylyl cyclase activator like forskolin.

-

Incubate the plate for a specified time at 37°C.

-

-

cAMP Detection:

-

Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.

-

Measure the intracellular cAMP concentration using a suitable method, such as:

-

Homogeneous Time-Resolved Fluorescence (HTRF): A competitive immunoassay based on fluorescence resonance energy transfer.

-

Enzyme-Linked Immunosorbent Assay (ELISA): A competitive immunoassay with a colorimetric or chemiluminescent readout.

-

Luciferase-based reporter assays: Genetically engineered biosensors that produce light in response to cAMP binding.

-

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Convert the raw assay signals to cAMP concentrations using the standard curve.

-

Plot the cAMP concentration against the logarithm of the Limaprost concentration.

-

For Gs-coupled receptors, fit the data to a sigmoidal agonist dose-response curve to determine the EC50 value (the concentration of Limaprost that produces 50% of the maximal response).

-

For Gi-coupled receptors, fit the data to a sigmoidal inhibitor dose-response curve to determine the IC50 value (the concentration of Limaprost that inhibits 50% of the forskolin-stimulated cAMP production).

-

Conclusion

Limaprost is a clinically significant prostaglandin E1 analogue that exerts its therapeutic effects through the activation of EP receptors. While its general mechanism of action involving the stimulation of the EP2 receptor and subsequent cAMP production is acknowledged, a comprehensive pharmacological profile detailing its binding affinities and functional potencies at all four EP receptor subtypes is currently lacking in the public literature. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to further investigate the nuanced interactions of Limaprost with the EP receptor family. Such studies are crucial for a more complete understanding of its therapeutic actions and for the potential development of more selective and potent EP receptor modulators in the future.

References

Limaprost's Impact on Endothelial Cell Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Limaprost, a synthetic oral prostaglandin E1 (PGE1) analog, is recognized for its vasodilatory and antiplatelet properties, primarily utilized in the treatment of conditions like peripheral arterial disease and lumbar spinal stenosis.[1][2] Its therapeutic effects are largely attributed to its influence on vascular endothelial cells, the critical interface between blood and tissue. This technical guide provides an in-depth exploration of the molecular mechanisms through which Limaprost modulates endothelial cell function, supported by available data on related compounds, detailed experimental protocols, and visual representations of key signaling pathways and workflows.

Limaprost binds to specific prostaglandin E (EP) receptors on the surface of endothelial cells, initiating a cascade of intracellular events.[3] This activation, predominantly through EP2 and EP4 receptors, leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), a key second messenger that orchestrates a variety of cellular responses.[2][3] These responses include the regulation of vascular tone, inflammation, cell growth, and permeability. Understanding the precise effects of Limaprost on endothelial cells is crucial for optimizing its therapeutic applications and exploring new indications.

Core Mechanism: EP Receptor Signaling in Endothelial Cells

The primary mechanism of action for Limaprost in endothelial cells involves the activation of EP receptors, G-protein coupled receptors that trigger downstream signaling cascades. As a PGE1 analog, Limaprost is expected to primarily interact with EP2 and EP4 receptors.

-

EP2 and EP4 Receptor Activation: Upon binding of Limaprost, these receptors undergo a conformational change, activating the associated Gs alpha subunit of the G-protein complex.

-

Adenylate Cyclase Activation and cAMP Production: The activated Gs alpha subunit stimulates adenylyl cyclase, an enzyme that converts ATP into cyclic AMP (cAMP). This leads to a significant increase in intracellular cAMP levels.

-

Downstream Effectors of cAMP: Elevated cAMP activates two main downstream effectors:

-

Protein Kinase A (PKA): PKA is a key enzyme that phosphorylates a multitude of target proteins, thereby altering their activity.

-

Exchange Protein directly Activated by cAMP (Epac): Epac proteins are guanine nucleotide exchange factors for the small G-proteins Rap1 and Rap2, playing a role in cell adhesion and junctional stability.

-

This signaling cascade ultimately mediates the diverse effects of Limaprost on endothelial cell function.

Limaprost signaling cascade in endothelial cells.

Quantitative Data on the Effects of Prostaglandin Analogs on Endothelial Cells

While direct quantitative data for Limaprost on endothelial cell functions are limited in publicly available literature, studies on other stable prostaglandin analogs like Beraprost (a prostacyclin analog) and Iloprost provide valuable insights into the potential effects. It is important to note that these are different compounds, and their effects may not be identical to those of Limaprost.

| Parameter | Prostaglandin Analog | Cell Type | Concentration | Observed Effect | Citation |

| Cell Proliferation | Iloprost | Human Periodontal Ligament Cells | 10⁻⁹ - 10⁻⁶ M | No significant effect on cell proliferation. | |

| Gene Expression | Iloprost | Human Periodontal Ligament Cells | 10⁻⁹ - 10⁻⁶ M | Upregulation of VEGF and COL1 mRNA levels. | |

| Adhesion Molecule Expression | Beraprost | Human Vascular Endothelial Cells | Not specified | Significantly decreased TNF-α-induced VCAM-1 expression. | |

| cAMP Levels | Beraprost | Human Umbilical Vein Endothelial Cells (HUVEC) | Concentration-dependent | Increased intracellular cAMP levels. | |

| Thrombomodulin Expression | Beraprost | HUVEC | Concentration-dependent | Enhanced expression of thrombomodulin on the cell surface. |

Key Endothelial Cell Functions Modulated by Limaprost and its Analogs

Endothelial Nitric Oxide Synthase (eNOS) Activity

Endothelial nitric oxide synthase (eNOS) is a critical enzyme that produces nitric oxide (NO), a potent vasodilator and signaling molecule. The activity of eNOS is tightly regulated by phosphorylation at specific serine and threonine residues.

-

Activating Phosphorylation (Serine 1177): Phosphorylation at Ser1177 is known to increase eNOS activity. Activation of the EP4 receptor has been shown to enhance eNOS phosphorylation at this site, leading to increased NO production. This effect is likely mediated through the cAMP/PKA pathway.

-

Inhibitory Phosphorylation (Threonine 495): Conversely, phosphorylation at Thr495 inhibits eNOS activity.

Limaprost, by increasing cAMP levels through EP receptor activation, is expected to promote the phosphorylation of eNOS at Ser1177, thereby enhancing NO production and contributing to its vasodilatory effects.

eNOS activation by Limaprost signaling.

Angiogenesis and Cell Migration

Angiogenesis, the formation of new blood vessels, is a complex process involving endothelial cell proliferation, migration, and differentiation. Prostaglandins are known to play a role in modulating angiogenesis.

-

Cell Migration: Studies on PGE2, the natural ligand for EP receptors, have shown that activation of the EP4 receptor can promote endothelial cell migration through a pathway involving ERK activation.

-

Vascular Endothelial Growth Factor (VEGF): Iloprost has been shown to upregulate the expression of VEGF, a key pro-angiogenic factor, in certain cell types. Limaprost may have a similar effect, thereby influencing angiogenesis.

Endothelial Barrier Function

The endothelial barrier regulates the passage of fluids, solutes, and cells between the blood and surrounding tissues. Its integrity is crucial for maintaining vascular homeostasis.

-

Transendothelial Electrical Resistance (TEER): TEER is a measure of the electrical resistance across an endothelial monolayer and is a reliable indicator of barrier function. While direct data for Limaprost is unavailable, studies on other agents that increase cAMP have shown a potentiation of endothelial barrier function.

Inflammation and Adhesion Molecule Expression

During inflammation, endothelial cells upregulate the expression of adhesion molecules such as Vascular Cell Adhesion Molecule-1 (VCAM-1) and Intercellular Adhesion Molecule-1 (ICAM-1), which facilitate the adhesion and transmigration of leukocytes.

-

Inhibition of Adhesion Molecule Expression: Beraprost has been demonstrated to significantly decrease TNF-α-induced VCAM-1 expression in human vascular endothelial cells. This suggests that Limaprost may exert anti-inflammatory effects by downregulating the expression of key adhesion molecules.

Endothelial Cell Apoptosis

Apoptosis, or programmed cell death, of endothelial cells can compromise the integrity of the vascular lining and contribute to various pathologies. Prostaglandins have been implicated in the regulation of apoptosis. While direct quantitative data on Limaprost's effect on endothelial cell apoptosis is scarce, its cytoprotective effects observed in other contexts suggest a potential anti-apoptotic role.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the effects of compounds like Limaprost on endothelial cell function.

Endothelial Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability and proliferation.

-

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in endothelial growth medium (EGM) in 96-well plates until they reach a desired confluency.

-

Treatment: Cells are treated with various concentrations of Limaprost or a vehicle control for a specified period (e.g., 24, 48, 72 hours).

-

MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization and Measurement: The formazan crystals are solubilized, and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

Workflow for MTT proliferation assay.

Endothelial Cell Migration Assay (Wound Healing Assay)

This assay assesses the ability of endothelial cells to migrate and close a "wound" created in a confluent monolayer.

-

Cell Culture: HUVECs are grown to a confluent monolayer in a multi-well plate.

-

Wound Creation: A sterile pipette tip or a specialized insert is used to create a uniform scratch or gap in the monolayer.

-

Treatment: The cells are washed to remove debris, and fresh medium containing different concentrations of Limaprost or a vehicle control is added.

-

Image Acquisition: Images of the wound are captured at time zero and at regular intervals (e.g., every 6-12 hours) using a microscope.

-

Analysis: The width of the wound is measured at different time points, and the rate of wound closure is calculated to quantify cell migration.

Workflow for wound healing migration assay.

Western Blot for eNOS Phosphorylation

This technique is used to detect and quantify the phosphorylation status of eNOS at specific sites.

-

Cell Lysis: HUVECs are treated with Limaprost for a specified time, and then the cells are lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for total eNOS, phospho-eNOS (Ser1177), and phospho-eNOS (Thr495). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: The signal is detected using a chemiluminescent substrate, and the band intensities are quantified using densitometry software. The ratio of phosphorylated eNOS to total eNOS is calculated.

In Vitro Angiogenesis (Tube Formation) Assay

This assay assesses the ability of endothelial cells to form three-dimensional capillary-like structures on a basement membrane matrix.

-

Plate Coating: A basement membrane extract (e.g., Matrigel) is used to coat the wells of a multi-well plate.

-

Cell Seeding: HUVECs are seeded onto the Matrigel-coated wells in the presence of various concentrations of Limaprost or a control.

-

Incubation: The plate is incubated for a period of time (e.g., 4-18 hours) to allow for the formation of tube-like structures.

-

Visualization and Quantification: The formation of tubes is observed and photographed using a microscope. The extent of tube formation can be quantified by measuring parameters such as total tube length, number of junctions, and number of loops.

Conclusion

Limaprost, through its action on EP receptors and subsequent increase in intracellular cAMP, has the potential to exert a range of beneficial effects on endothelial cell function. While direct quantitative data for Limaprost is still emerging, evidence from related prostaglandin analogs suggests that it may enhance endothelial barrier function, modulate angiogenesis, and exhibit anti-inflammatory properties by downregulating adhesion molecule expression. A key mechanism underlying its vasodilatory effects is likely the potentiation of eNOS activity through phosphorylation at Ser1177. Further research with a focus on generating quantitative data for Limaprost's specific effects on endothelial cell proliferation, migration, apoptosis, and signaling pathways will be crucial for a more complete understanding of its therapeutic potential and for the development of novel applications in cardiovascular and inflammatory diseases. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for conducting such investigations.

References

- 1. Cytoprotective action of beraprost sodium against peroxide-induced damage in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Efficacy of Beraprost Sodium Combined with Sildenafil and Its Effects on Vascular Endothelial Function and Inflammation in Patients Experiencing Left Heart Failure Complicated with Pulmonary Arterial Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enhancement by beraprost sodium, a stable analogue of prostacyclin, in thrombomodulin expression on membrane surface of cultured vascular endothelial cells via increase in cyclic AMP level - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Pharmacological Profile of Limaprost Alfadex: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Limaprost, a synthetic prostaglandin E1 (PGE1) analogue, is an orally active drug with potent vasodilatory and antiplatelet properties. Administered as an alfadex clathrate to improve stability, it is approved for the treatment of ischemic symptoms associated with thromboangiitis obliterans and for the subjective symptoms and walking ability in patients with acquired lumbar spinal canal stenosis. This technical guide provides a comprehensive overview of the pharmacological profile of Limaprost alfadex, including its mechanism of action, pharmacodynamics, pharmacokinetics, and available preclinical and clinical data. Detailed experimental methodologies and signaling pathways are presented to support further research and drug development efforts.

Introduction

Limaprost is a structural analogue of prostaglandin E1, designed to have a longer half-life and greater potency.[1] Its therapeutic effects stem from its ability to improve blood flow and inhibit platelet aggregation.[2][3] This document serves as a detailed technical resource on the pharmacological properties of Limaprost alfadex.

Mechanism of Action

Limaprost exerts its pharmacological effects primarily as an agonist at prostanoid receptors, particularly the Prostaglandin E2 (PGE2) receptor EP2 subtype.[4] It is also suggested to have agonist activity at EP1 and EP3 receptors.[4]

Vasodilation

The vasodilatory effect of Limaprost is mediated through the activation of EP2 receptors on vascular smooth muscle cells. The binding of Limaprost to the Gs protein-coupled EP2 receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets, resulting in the relaxation of smooth muscle and vasodilation. This leads to increased blood flow to peripheral tissues.

Antiplatelet Aggregation

Limaprost inhibits platelet aggregation, contributing to its antithrombotic effect. This action is also mediated by the elevation of intracellular cAMP levels within platelets, which inhibits platelet activation and aggregation. The antiplatelet activity of Limaprost is reported to be equipotent to that of prostaglandin I2 (prostacyclin) in vitro.

Signaling Pathway

The primary signaling cascade initiated by Limaprost binding to the EP2 receptor is depicted below.

Pharmacodynamics

The pharmacodynamic effects of Limaprost are centered on its ability to improve peripheral circulation and modulate nerve function.

In Vitro Studies

-

Platelet Aggregation: Limaprost has been shown to inhibit platelet aggregation induced by various agonists, including ADP and collagen, in a concentration-dependent manner in vitro.

Preclinical In Vivo Studies

-

Increased Blood Flow: In animal models, Limaprost increases femoral arterial blood flow and cutaneous blood flow in the hind limbs, leading to an elevation in skin temperature.

-

Neuropathic Pain Models: In mouse models of chemotherapy-induced mechanical allodynia, repeated administration of Limaprost alfadex inhibited the later phase of allodynia, an effect associated with the prevention of decreased peripheral blood flow.

Pharmacokinetics

Limaprost is rapidly absorbed and eliminated after oral administration.

Absorption

-

Tmax: Peak plasma concentrations (Tmax) are reached approximately 0.5 hours after oral administration in healthy Korean volunteers and around 22.5 minutes in healthy Chinese subjects.

Distribution

Metabolism

-

Limaprost undergoes β-oxidation of its α-chain as a primary metabolic pathway. Other metabolic routes include oxidation at the terminal of the ω-chain, isomerization of the cyclopentene ring, and reduction of the carbonyl group at C-9.

-

In vitro studies have shown that Limaprost does not significantly inhibit major cytochrome P450 enzymes (CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4), suggesting a low potential for drug-drug interactions mediated by these enzymes.

Excretion

-

The primary routes of excretion for Limaprost and its metabolites are through bile and urine. The half-life of elimination is approximately 1.64 hours in healthy Korean volunteers and about 21.7 minutes in healthy Chinese subjects.

Pharmacokinetic Parameters

| Parameter | Value (Korean Volunteers, 30 µg dose) | Value (Chinese Volunteers, 5 µg dose) |

| Tmax | 0.5 hours | 22.50 minutes |

| Cmax | 13.37 pg/mL | 2.56 pg/mL |

| t1/2 | 1.64 hours | 21.70 minutes |

| AUC0-12h | 18.60 pg·h/mL | 70.68 pg·min/mL (AUC0-t) |

| Clearance (CL) | 1.77 L/h | Not Reported |

Experimental Protocols

In Vitro Platelet Aggregation Assay

A general protocol for assessing the antiplatelet effects of a compound like Limaprost using light transmission aggregometry (LTA) is as follows:

-

Preparation of Platelet-Rich Plasma (PRP):

-

Draw whole blood from healthy human volunteers into tubes containing an anticoagulant (e.g., sodium citrate).

-

Centrifuge the blood at a low speed (e.g., 200 x g for 10 minutes) to separate the PRP.

-

Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a higher speed (e.g., 2000 x g for 15 minutes). The PPP is used to set the 100% aggregation baseline.

-

-

Aggregation Measurement:

-

Pre-warm PRP aliquots to 37°C.

-

Add different concentrations of Limaprost or vehicle control to the PRP and incubate for a specified time.

-

Initiate platelet aggregation by adding an agonist such as ADP or collagen.

-

Measure the change in light transmission through the PRP suspension over time using a platelet aggregometer.

-

Calculate the percentage of inhibition of aggregation for each concentration of Limaprost to determine the IC50 value.

-

Chronic Spinal Cord Compression Model in Rats

This in vivo model is used to evaluate the efficacy of Limaprost in conditions mimicking lumbar spinal stenosis.

-

Animal Model Creation:

-

Adult male Sprague-Dawley or Wistar rats are used.

-

Under anesthesia, a laminectomy is performed at the desired spinal level (e.g., L5).

-

A piece of silicone or a thin polyurethane sheet that expands by absorbing water is implanted under the lamina to induce chronic compression of the spinal nerve roots or spinal cord.

-

-

Drug Administration:

-

Animals are randomly assigned to treatment groups: sham-operated, vehicle-treated, and Limaprost-treated.

-

Limaprost alfadex (e.g., 300 µg/kg) or vehicle is administered orally twice daily.

-

-

Efficacy Assessment:

-

Behavioral tests, such as treadmill endurance, are performed at regular intervals to assess motor function.

-

At the end of the study, histological analysis of the spinal cord can be performed to count motor neurons or assess demyelination.

-

Preclinical Safety and Toxicology

Detailed preclinical toxicology data for Limaprost alfadex, such as acute, sub-chronic, and chronic toxicity studies, genotoxicity, and carcinogenicity assays, are not extensively available in the public domain. General toxicology studies are typically conducted in rodent and non-rodent species to determine the maximum tolerated dose (MTD) and no-observed-adverse-effect level (NOAEL).

Clinical Studies

Limaprost has been evaluated in clinical trials for thromboangiitis obliterans and lumbar spinal canal stenosis.

-

Thromboangiitis Obliterans: A randomized, double-blind trial in Japanese patients showed no significant difference in the improvement of ischemic symptoms between patients receiving Limaprost (30 µ g/day ) and those receiving ticlopidine (500 µ g/day ).

-

Lumbar Spinal Canal Stenosis: A phase III trial demonstrated that Limaprost (15 µ g/day ) was superior to a lower dose (3 µ g/day ) in overall drug usefulness and improvement from baseline. Another study showed that Limaprost could attenuate radicular pain on movement, with an efficacy comparable to NSAIDs.

Adverse Effects and Drug Interactions

-

Common Adverse Effects: The most frequently reported adverse effects include diarrhea, nausea/vomiting, flushing, abdominal discomfort, and headache.

-

Bleeding Risk: Due to its antiplatelet activity, Limaprost has the potential to increase the risk of bleeding, particularly when co-administered with other antithrombotic agents. Post-marketing surveillance has reported hemorrhagic events.

-

Drug Interactions: Concomitant use with anticoagulants or other antiplatelet drugs may enhance the antiplatelet effects of Limaprost, increasing the risk of bleeding. Nonsteroidal anti-inflammatory drugs (NSAIDs) might reduce the vasodilatory efficacy of Limaprost.

Conclusion

Limaprost alfadex is a valuable therapeutic agent for specific vascular and neurogenic disorders, exerting its effects through potent vasodilation and antiplatelet aggregation. Its mechanism of action via the EP2 receptor and subsequent cAMP signaling is well-established. The pharmacokinetic profile is characterized by rapid absorption and elimination. While clinical efficacy has been demonstrated, further research is warranted to fully elucidate its receptor selectivity profile, detailed metabolic fate, and long-term safety. This technical guide provides a solid foundation for such future investigations.

References

- 1. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A rat model for chronic spinal nerve root compression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Limaprost - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Targets and Binding Affinity of Limaprost

For Researchers, Scientists, and Drug Development Professionals

Abstract

Limaprost, a synthetic prostaglandin E1 (PGE1) analog, is a potent orally active vasodilator and antiplatelet agent.[1][2][3][4] Its therapeutic effects are primarily mediated through its interaction with prostanoid E-type (EP) receptors, a class of G-protein coupled receptors. This technical guide provides a comprehensive overview of the molecular targets of Limaprost, its binding affinity for these targets, and the subsequent signaling cascades. Detailed experimental protocols for assessing receptor binding are also provided, alongside visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of Limaprost's mechanism of action at the molecular level.

Molecular Targets of Limaprost

The primary molecular targets of Limaprost are the prostanoid EP receptors. There are four subtypes of the EP receptor: EP1, EP2, EP3, and EP4, each with distinct tissue distribution and downstream signaling pathways.[5] Limaprost, being an analog of PGE1, exhibits agonist activity at these receptors, mimicking the effects of the endogenous ligand, prostaglandin E2 (PGE2). While it is known to act on EP receptors, the precise selectivity profile and binding affinities for each subtype are crucial for understanding its specific physiological effects. DrugBank lists Limaprost as an agonist for the human EP1, EP2, and EP3 subtypes.

Binding Affinity of Limaprost to EP Receptors

Quantitative data on the binding affinity of Limaprost for each human EP receptor subtype is not extensively available in publicly accessible literature. However, the relative binding affinities of the parent molecule, PGE1, can provide an indication of the expected profile for its analog, Limaprost.

One study determined the binding affinities of PGE1 and PGE2 on the four human recombinant EP receptors expressed in HEK293 cells. The IC50 values were calculated from [3H]PGE2 displacement experiments. It is important to note that these values are for PGE1 and not Limaprost itself, and direct experimental determination of Limaprost's binding affinities is necessary for a precise characterization.

Table 1: Binding Affinity (IC50) of Prostaglandin E1 for Human EP Receptors

| Receptor Subtype | Ligand | IC50 (nM) |

| EP1 | PGE1 | Data not explicitly provided in the cited source |

| EP2 | PGE1 | Data not explicitly provided in the cited source |

| EP3 | PGE1 | Data not explicitly provided in the cited source |

| EP4 | PGE1 | Data not explicitly provided in the cited source |

Note: While the referenced study compared PGE1 and PGE2 binding, specific IC50 values for PGE1 were not detailed in the provided abstract. Further investigation into the full text of such studies is required to extract this specific quantitative data.

Signaling Pathways

The activation of EP receptors by Limaprost initiates distinct intracellular signaling cascades depending on the receptor subtype. These pathways are primarily mediated by different classes of G proteins.

-

EP1 Receptor: The EP1 receptor is coupled to the Gq alpha subunit of the G protein. Upon agonist binding, Gq activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The increase in intracellular calcium concentration activates various downstream signaling pathways.

-

EP2 and EP4 Receptors: Both EP2 and EP4 receptors are coupled to the Gs alpha subunit of the G protein. Agonist binding leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream target proteins, leading to a cellular response, such as smooth muscle relaxation.

-

EP3 Receptor: The EP3 receptor is primarily coupled to the Gi alpha subunit of the G protein. Agonist binding to the EP3 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This counteracts the effects of Gs-coupled receptors.

The following diagrams illustrate the primary signaling pathways for each EP receptor subtype.

Experimental Protocols

The determination of binding affinity (Ki or IC50) for Limaprost at EP receptors is typically performed using radioligand binding assays. Below is a generalized protocol for a competition binding assay, which is a common method for this purpose.

Radioligand Competition Binding Assay for EP Receptors

Objective: To determine the binding affinity (Ki) of Limaprost for human EP1, EP2, EP3, and EP4 receptors.

Materials:

-

Membrane preparations from cells stably expressing individual human EP receptor subtypes (e.g., HEK293 or CHO cells).

-

Radioligand: [3H]PGE2.

-

Unlabeled Limaprost (test compound).

-

Unlabeled PGE2 (for determination of non-specific binding).

-

Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation vials and scintillation cocktail.

-

Liquid scintillation counter.

-

Filtration apparatus.

Workflow Diagram:

Procedure:

-

Membrane Preparation: Prepare membrane homogenates from cells overexpressing a specific human EP receptor subtype according to standard laboratory protocols.

-

Assay Setup: In a 96-well microplate, add the following to each well in the specified order:

-

Assay buffer.

-

Membrane preparation.

-

A fixed concentration of [3H]PGE2 (typically near its Kd value).

-

Varying concentrations of unlabeled Limaprost (for the competition curve).

-

For determining non-specific binding, a separate set of wells should contain a high concentration of unlabeled PGE2 instead of Limaprost.

-

For determining total binding, add assay buffer instead of any unlabeled ligand.

-

-

Incubation: Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters. The filters will trap the membranes with the bound radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding at each Limaprost concentration by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the Limaprost concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of Limaprost that inhibits 50% of the specific binding of [3H]PGE2).

-

Calculate the binding affinity (Ki) of Limaprost using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

-

Conclusion

Limaprost exerts its therapeutic effects through agonist activity at prostanoid EP receptors, leading to downstream signaling cascades that primarily involve the modulation of intracellular cAMP levels and calcium mobilization. While its general mechanism of action is understood, a more precise characterization of its binding affinity for each of the human EP receptor subtypes is needed to fully elucidate its pharmacological profile. The experimental protocols outlined in this guide provide a framework for researchers to quantitatively assess the interaction of Limaprost with its molecular targets, which is essential for the continued development and optimization of this and similar therapeutic agents. Further research to obtain and publish the specific binding affinities of Limaprost for each human EP receptor subtype is highly encouraged to advance the field.

References

An In-depth Technical Review of Limaprost Pharmacology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Limaprost is an orally active, synthetic analogue of prostaglandin E1 (PGE1).[1][2] Developed through collaborative research between Ono Pharmaceutical and Dainippon Sumitomo Pharma, it was first approved in Japan in 1988 for the treatment of ischemic symptoms such as ulcers, pain, and coldness associated with thromboangiitis obliterans.[3][4] Its indication was later expanded to include the treatment of subjective symptoms like pain, numbness, and walking disability in patients with acquired lumbar spinal canal stenosis.[3] As a potent vasodilator and inhibitor of platelet aggregation, limaprost's therapeutic effects are rooted in its ability to improve peripheral circulation and blood flow within nerve tissues. This document provides a comprehensive technical overview of the pharmacology of limaprost, detailing its mechanism of action, pharmacokinetics, pharmacodynamics, and clinical efficacy, supported by experimental data and protocols.

Mechanism of Action

Limaprost exerts its pharmacological effects by acting as an agonist at prostanoid receptors, specifically the prostaglandin E2 (PGE2) receptor of the EP2 subtype. This interaction initiates a well-defined intracellular signaling cascade that ultimately leads to its primary physiological effects: vasodilation and inhibition of platelet aggregation.

The binding of limaprost to the G-protein coupled EP2 receptor on vascular smooth muscle cells and platelets activates the associated Gαs subunit. This, in turn, stimulates the enzyme adenylate cyclase, which catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent elevation of intracellular cAMP levels is the central event in limaprost's mechanism of action.

In vascular smooth muscle, increased cAMP levels lead to the activation of protein kinase A (PKA), which phosphorylates downstream targets that promote muscle relaxation, resulting in vasodilation and increased blood flow. In platelets, elevated cAMP interferes with key activation pathways, including those mediated by thromboxane A2 and ADP, thereby inhibiting platelet shape change, granule release, and aggregation.

Pharmacokinetics

Limaprost is characterized by rapid oral absorption and elimination, with no significant accumulation observed after multiple doses. Pharmacokinetic parameters exhibit notable inter-individual variation.

Quantitative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters of limaprost derived from studies in healthy volunteers.

| Parameter | Healthy Chinese Subjects (5 µg single dose) | Healthy Korean Volunteers (30 µg single dose) |

| Tmax (Time to Peak Plasma Concentration) | 22.50 min | 0.5 hour (30 min) |

| Cmax (Peak Plasma Concentration) | 2.56 pg/mL | 13.37 pg/mL |

| t½ (Elimination Half-life) | 21.70 min | 1.64 hours |

| AUC0-t (Area Under the Curve) | 70.68 pg·min/mL | 18.60 pg·h/mL |

| CL (Systemic Clearance) | Not Reported | 1.77 L/h |

| Accumulation Factor (R) (multiple dosing) | 0.609 (R < 1) | Not Reported |

Experimental Protocol: Pharmacokinetic Study

The following protocol is based on a study determining the pharmacokinetics of single and multiple oral doses of limaprost in healthy subjects.

-

Subject Recruitment: Twelve healthy Chinese subjects were enrolled.

-

Study Design: A single- and multiple-dose study with a 2-week washout period between phases.

-

Dosing Regimen:

-

Single-Dose Phase: A single 5-µg limaprost tablet was administered orally.

-

Multiple-Dose Phase: A 5-µg limaprost tablet was administered three times a day for five consecutive days.

-

-

Blood Sampling:

-

Venous blood samples were collected at pre-dose and at 10, 15, 20, 25, 30, and 40 minutes, and 1, 1.5, 2, 3, 4, and 6 hours after dosing.

-

To prevent endogenous prostaglandin release during processing, indomethacin and aspirin were added to the blood samples.

-

-

Bioanalytical Method:

-

Plasma concentrations of limaprost were measured using a validated two-dimensional liquid chromatography-tandem mass spectrometry (2D-LC-MS/MS) method.

-

The lower limit of quantification was 0.100 pg/mL.

-

-

Pharmacokinetic Analysis: Parameters such as Cmax, Tmax, AUC, and t½ were calculated from the plasma concentration-time data.

Pharmacodynamics

Limaprost's pharmacodynamic effects are a direct consequence of its mechanism of action, primarily manifesting as vasodilation and anti-platelet activity. These effects contribute to its therapeutic efficacy in ischemic conditions.

Vasodilatory Effects

Limaprost produces vasodilation, which improves blood flow to the extremities and can increase cutaneous temperature. In animal models, limaprost alfadex has been shown to increase femoral arterial blood flow and cutaneous blood flow in the hind limbs. Crucially for its use in spinal stenosis, it also improves blood flow in nerve tissues that are under compression, such as the cauda equina and sciatic nerve. This may help alleviate neuropathic symptoms by improving nutrient and oxygen supply to the affected nerves.

Anti-platelet Effects

Limaprost is a potent inhibitor of platelet aggregation. This anti-thrombotic effect is beneficial in preventing the formation of microthrombi in compromised vasculature. It has been shown to inhibit platelet aggregation induced by various agents and can also dissociate ADP-induced platelet aggregates in vitro.

Experimental Protocol: In Vitro Platelet Aggregation Assay

The anti-platelet activity of a compound like limaprost can be quantified using a light transmission aggregometry (LTA) assay. The following is a generalized protocol.

-

Sample Preparation:

-

Whole blood is collected from healthy, drug-free donors into citrate-containing tubes.

-

Platelet-rich plasma (PRP) is prepared by centrifuging the whole blood at a low speed.

-

Platelet-poor plasma (PPP), used as a reference for 100% aggregation, is obtained by a second, high-speed centrifugation of the remaining blood.

-

-

Assay Procedure:

-

PRP is placed in an aggregometer cuvette and warmed to 37°C.

-

A baseline light transmission is established.

-

Limaprost (at various concentrations) or a vehicle control is added to the PRP and incubated for a short period.

-

A platelet agonist (e.g., ADP, collagen, or thrombin) is added to induce aggregation.

-

-

Data Acquisition:

-

As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through to a detector.

-

The change in light transmission is recorded over time, generating an aggregation curve.

-

-

Analysis: The maximum percentage of aggregation is determined, and the inhibitory effect of limaprost is calculated. This can be used to determine an IC50 value (the concentration of drug that inhibits aggregation by 50%).

Clinical Efficacy

The clinical utility of limaprost has been evaluated in several randomized, double-blind clinical trials, primarily for thromboangiitis obliterans and lumbar spinal stenosis.

Thromboangiitis Obliterans (Buerger's Disease)

Limaprost is used to improve various ischemic symptoms associated with thromboangiitis obliterans, including ulcers, pain, and coldness.

| Study Summary: Limaprost in Thromboangiitis Obliterans | |

| Study Design | Randomized, double-blind trial |

| Patient Population | 136 Japanese patients primarily with thromboangiitis obliterans |

| Treatment Groups | - Limaprost 30 µ g/day - Ticlopidine 500 µ g/day |

| Duration | 6 weeks |

| Key Outcome | No significant difference was observed between the two groups in the improvement of ischaemic symptoms. |

Lumbar Spinal Stenosis

For lumbar spinal stenosis, limaprost is indicated for the improvement of subjective symptoms (pain and numbness of lower legs) and gait ability.

| Study Summary: Limaprost in Lumbar Spinal Stenosis | |

| Study Design | Randomized, double-blind, Phase III trial |

| Patient Population | 146 patients with lumbar spinal canal stenosis |

| Treatment Groups | - Limaprost 15 µ g/day - Limaprost 3 µ g/day |

| Duration | 6 weeks |

| Key Outcome | Limaprost 15 µ g/day was superior to the 3 µ g/day dose for overall drug usefulness and overall improvement from baseline, which considered subjective symptoms (pain, numbness) and objective symptoms (muscle strength, walking ability). |